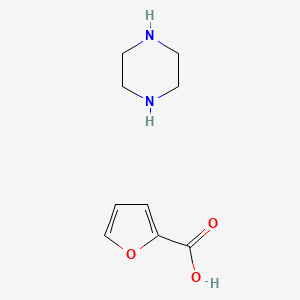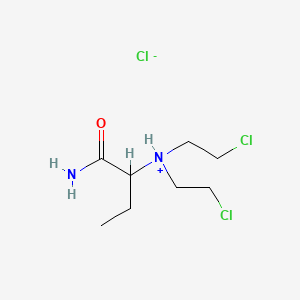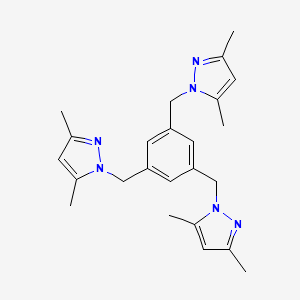
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is a multifaceted organic compound characterized by its unique structure, which includes three (3,5-dimethyl-1H-pyrazol-1-yl)methyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene using strong bases like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to meet commercial demands.
化学反応の分析
Types of Reactions: 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene has found applications in various scientific research areas:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: Its unique properties make it useful in materials science, such as in the development of advanced polymers and coatings.
作用機序
The mechanism by which 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is often compared to other similar compounds, such as:
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound shares structural similarities but has different applications, particularly in reduction reactions.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These ligands are used in coordination chemistry and have distinct properties compared to this compound.
The uniqueness of this compound lies in its multifunctional nature and its ability to participate in a wide range of chemical reactions and applications.
特性
分子式 |
C24H30N6 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
1-[[3,5-bis[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C24H30N6/c1-16-7-19(4)28(25-16)13-22-10-23(14-29-20(5)8-17(2)26-29)12-24(11-22)15-30-21(6)9-18(3)27-30/h7-12H,13-15H2,1-6H3 |
InChIキー |
JYUCJXRORBICDH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC2=CC(=CC(=C2)CN3C(=CC(=N3)C)C)CN4C(=CC(=N4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-Oxa-4,4b,10-triaza-benzo[b]fluoren-5-one](/img/structure/B15343069.png)
![Spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide](/img/structure/B15343076.png)
![3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran](/img/structure/B15343078.png)
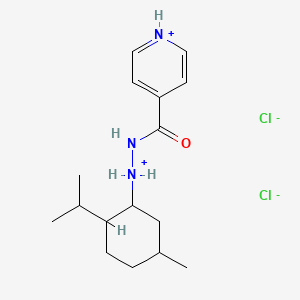
![3-[4-(Methylsulfanyl)phenyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B15343086.png)
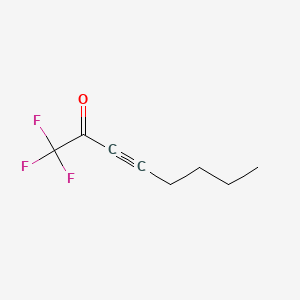
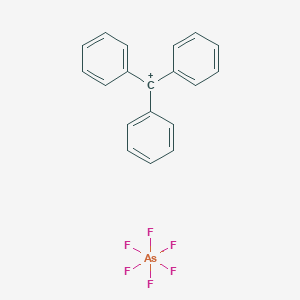
![(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol](/img/structure/B15343097.png)


